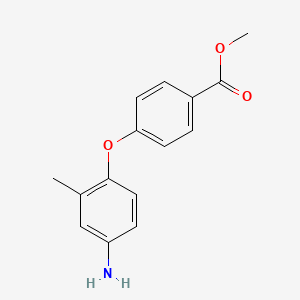

Methyl 4-(4-amino-2-methylphenoxy)benzoate

Description

Contextualization within Benzoate (B1203000) Ester and Phenoxy Ether Chemistry

The structure of Methyl 4-(4-amino-2-methylphenoxy)benzoate contains two significant functional frameworks: a benzoate ester and a phenoxy ether.

Benzoate Esters: Methyl benzoate and its derivatives are a well-established class of compounds formed from the condensation of benzoic acid and an alcohol. wikipedia.orgyoutube.com The ester group is planar and generally stable, but it serves as a key reaction site. It can undergo nucleophilic attack at the carbonyl carbon, most commonly hydrolysis, to yield the corresponding carboxylic acid (a benzoate) and alcohol. wikipedia.org This reactivity is fundamental in its role as a protecting group for carboxylic acids or as a precursor to other functional groups. organic-chemistry.org The reactivity of the ester can be modulated by substituents on the benzene (B151609) ring.

Phenoxy Ethers: The diaryl ether linkage (phenoxy group) is another defining feature. Diaryl ethers are known for their chemical and thermal stability. This robustness makes them desirable structural components in polymers and other advanced materials. The ether bond is generally unreactive under many conditions, but it can be cleaved under harsh reagents. Its primary influence is electronic; the oxygen atom can donate electron density into the aromatic ring, influencing its reactivity in electrophilic substitution reactions. researchgate.net

Significance of the Substituted Phenylamine Moiety in Organic Synthesis

The 4-amino-2-methylphenylamine (or 2-methyl-p-phenylenediamine) portion of the molecule is of particular synthetic importance. Phenylamines, or anilines, are versatile nucleophiles and foundational building blocks in organic synthesis. mu-varna.bg

The primary amine (-NH2) group is a potent nucleophile and a key site for chemical modification. It can readily react with electrophiles, such as acyl chlorides or alkyl halides, to form amides or secondary/tertiary amines, respectively. mu-varna.bg This reactivity allows for the extension of the molecular framework, a critical step in the synthesis of pharmaceuticals and other complex targets. Furthermore, the amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of other functional groups (e.g., halogens, hydroxyl, cyano).

The presence of both an amino group and a methyl group on the same ring introduces specific electronic and steric effects. The amino group is a strong electron-donating group, activating the ring towards electrophilic aromatic substitution. The methyl group is a weaker electron-donating group. Together, they influence the position of further substitutions on the aniline (B41778) ring. The steric bulk of the methyl group ortho to the ether linkage can also influence the conformation of the molecule and the accessibility of nearby reactive sites.

Overview of Current Research Paradigms and Future Directions for the Compound

While specific research focusing exclusively on this compound is not widespread, its structural motifs suggest its utility as an intermediate in several advanced research areas. Compounds with similar diaryl ether or biphenylamine structures are common in medicinal chemistry and materials science.

Potential as a Monomer for High-Performance Polymers: The presence of the primary amine and the ester functionality makes this molecule a potential AB-type monomer for polycondensation reactions. For instance, the amine could react with a diacyl chloride, or the ester could be hydrolyzed to a carboxylic acid and then reacted with a diamine to form polyamides. The rigid phenoxy-benzoate backbone would likely impart high thermal stability and mechanical strength to the resulting polymers, making them suitable for applications in aerospace or electronics.

Future research will likely focus on exploiting the compound's multifunctionality. Its synthesis, likely via a nucleophilic aromatic substitution (Ullmann condensation) or a Buchwald-Hartwig amination, followed by its incorporation into larger, more complex systems, represents a logical trajectory. nih.gov As the demand for novel materials and targeted therapeutics grows, the utility of versatile chemical building blocks like this compound is expected to increase.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-amino-2-methylphenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-9-12(16)5-8-14(10)19-13-6-3-11(4-7-13)15(17)18-2/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRJRURDVRCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 4 Amino 2 Methylphenoxy Benzoate

Strategic Approaches to its Chemical Synthesis

Esterification Reactions for Methyl Benzoate (B1203000) Core Formation

A common and fundamental step in the synthesis is the formation of the methyl benzoate core. This is typically achieved through the esterification of a corresponding benzoic acid derivative. Fischer esterification is a classic and widely used method for this transformation. sciencemadness.orgiajpr.com This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. guidechem.com4college.co.uk The reaction is a reversible condensation reaction, and to drive the equilibrium towards the ester product, excess methanol (B129727) is often used, and water is removed as it is formed. 4college.co.uk

For the synthesis of Methyl 4-(4-amino-2-methylphenoxy)benzoate, a plausible starting material is 4-hydroxybenzoic acid. The esterification of 4-hydroxybenzoic acid with methanol would yield methyl 4-hydroxybenzoate. guidechem.com4college.co.uk This intermediate is a key building block for the subsequent ether formation step.

| Reaction | Reagents | Catalyst | Typical Conditions | Product |

| Fischer Esterification | 4-Hydroxybenzoic acid, Methanol | Concentrated H₂SO₄ | Reflux | Methyl 4-hydroxybenzoate |

This interactive table summarizes the key components of the Fischer esterification for the formation of the methyl benzoate core.

Alternatively, other esterification methods could be employed, such as reacting the acid with a halogenated hydrocarbon in the presence of a non-quaternizable tertiary amine. google.com

Phenoxy Ether Linkage Formation Strategies (e.g., Ullmann Condensation, SNAr Reactions)

The formation of the diaryl ether linkage is a critical step in the synthesis. Two primary strategies for this C-O bond formation are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) reactions.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.orgoperachem.com In the context of synthesizing this compound, this would involve the reaction of methyl 4-halobenzoate (where the halide is typically iodine or bromine) with 4-amino-2-methylphenol (B1329486). acs.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgbeilstein-journals.org However, modern modifications have led to milder reaction conditions through the use of soluble copper catalysts and various ligands. wikipedia.orgorganic-chemistry.org

| Reaction | Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature |

| Ullmann Condensation | Methyl 4-bromobenzoate | 4-amino-2-methylphenol | CuI / Ligand | Cs₂CO₃ or K₂CO₃ | DMF, NMP, or Acetonitrile | 90-150°C |

This interactive table outlines typical conditions for an Ullmann condensation to form the phenoxy ether linkage.

Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway, particularly if the aromatic ring of the methyl benzoate component is activated by electron-withdrawing groups. pressbooks.pub For an SNAr reaction to proceed, the aryl halide must have strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In the case of methyl 4-fluorobenzoate, the fluorine atom can be displaced by the phenoxide generated from 4-amino-2-methylphenol in the presence of a strong base. acs.orgresearchgate.net The reaction proceeds through a two-step addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. pressbooks.pub

Introduction and Modification of Amino and Methyl Substituents on the Phenoxy Ring

The substituted phenol, 4-amino-2-methylphenol, is a key reactant. Its synthesis typically begins with 2-methylphenol (o-cresol). A common synthetic route involves the nitration of o-cresol (B1677501) to introduce a nitro group at the para position relative to the hydroxyl group. This is followed by the reduction of the nitro group to an amino group. The reduction can be achieved using various methods, such as catalytic hydrogenation or by using reducing agents like iron in the presence of an acid.

Another approach could involve starting with a different commercially available substituted phenol and modifying the functional groups as needed. For instance, one could start with a molecule that already contains the amino and methyl groups in the desired positions.

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and improving yields.

Elucidation of Reaction Mechanisms for C-O and C-N Bond Formations

The mechanism of the Ullmann condensation for C-O bond formation has been the subject of extensive study. While not fully resolved in all cases, a generally accepted mechanism involves the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. organic-chemistry.orgmdpi.comnih.gov Reductive elimination from this intermediate then yields the diaryl ether product and regenerates the copper(I) catalyst. mdpi.comnih.gov The reaction mechanism can be influenced by the specific copper source, ligands, and substrates used. mdpi.com

The SNAr mechanism is a two-step process. In the first step, the nucleophile (the phenoxide) attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second, slower step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub The rate of SNAr reactions is highly dependent on the nature of the leaving group and the degree of activation of the aromatic ring by electron-withdrawing substituents. acs.org

While not directly involved in the primary synthetic route for the target molecule, the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and is relevant to the synthesis of related aniline (B41778) derivatives. nih.gov This reaction also proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. wikipedia.org

Role of Catalytic Systems and Ligand Effects in Coupling Reactions

In modern cross-coupling reactions like the Ullmann condensation, the catalytic system plays a pivotal role. The choice of the copper source (e.g., CuI, Cu₂O) and the ligand can dramatically affect the reaction's efficiency, allowing for milder conditions and broader substrate scope. organic-chemistry.orgbeilstein-journals.org

Ligands are crucial as they coordinate to the metal center, influencing its electronic properties and steric environment. reddit.com In copper-catalyzed reactions, diamine ligands, such as N,N'-dimethylethylenediamine, have been shown to be highly effective in accelerating the coupling of aryl halides with nucleophiles. nih.gov These ligands can stabilize the copper catalyst, prevent its agglomeration, and facilitate the key steps of the catalytic cycle. nih.gov The bite angle and electronic properties of the ligand can influence the rate of reductive elimination, which is often the product-forming step. acs.org The search for new and more efficient ligands is an active area of research, with various classes of compounds, including amino acids and phenanthrolines, being investigated. beilstein-journals.orgnih.gov The effectiveness of a particular ligand can be highly dependent on the specific substrates and reaction conditions. beilstein-journals.org

| Catalyst Component | Role in Coupling Reactions |

| Copper Salt (e.g., CuI, Cu₂O) | Primary source of the catalytically active copper species. wikipedia.orgorganic-chemistry.org |

| Ligand (e.g., Diamines, Phenanthrolines) | Stabilizes the catalyst, increases its solubility, and modulates its reactivity. reddit.comnih.gov |

| Base (e.g., Cs₂CO₃, K₃PO₄) | Deprotonates the phenol to form the active nucleophile and neutralizes the acid formed during the reaction. organic-chemistry.orgacs.org |

This interactive table summarizes the roles of the key components in a typical catalytic system for Ullmann-type coupling reactions.

Optimization of Synthetic Pathways

The efficiency of the synthesis of this compound is highly dependent on the optimization of each step in the reaction sequence. Key areas of focus for optimization include maximizing the yield of the desired products and enhancing their purity to meet stringent specifications for potential applications.

Strategies for Yield Maximization and Purity Enhancement

For the Ullmann condensation step, several factors can be manipulated to improve the yield and purity of the intermediate, Methyl 4-(2-methyl-4-nitrophenoxy)benzoate. These include the choice of catalyst, base, solvent, temperature, and the potential use of ligands. The selection of the copper source, for instance, can influence the reaction rate and efficiency. Similarly, the choice of base is critical, with cesium carbonate often being favored for its high solubility and reactivity. The reaction temperature is also a key parameter to control, as higher temperatures can lead to side reactions and impurities.

Table 1: Hypothetical Optimization of Ullmann Condensation for Methyl 4-(2-methyl-4-nitrophenoxy)benzoate Synthesis

| Entry | Copper Source | Base | Solvent | Temperature (°C) | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI | K₂CO₃ | DMF | 140 | None | 65 | 90 |

| 2 | Cu₂O | K₂CO₃ | DMF | 140 | None | 70 | 92 |

| 3 | CuI | Cs₂CO₃ | DMF | 120 | None | 80 | 95 |

| 4 | CuI | Cs₂CO₃ | DMAc | 120 | N,N-dimethylglycine | 88 | 98 |

For the reduction of the nitro group , the choice of reducing agent and reaction conditions is paramount for achieving a high yield of the final product, this compound, while minimizing the formation of byproducts. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, often providing high yields and purity. Chemical reducing agents such as tin(II) chloride or iron in acidic media are also effective but may require more extensive purification.

Table 2: Hypothetical Optimization of Nitro Group Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Pressure (for H₂) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Fe/CH₃COOH | Ethanol (B145695) | 80 | N/A | 85 | 94 |

| 2 | SnCl₂·2H₂O | Ethyl Acetate | 70 | N/A | 90 | 96 |

| 3 | H₂ (Pd/C 5%) | Methanol | 25 | 1 atm | 95 | 98 |

| 4 | H₂ (Pd/C 10%) | Ethyl Acetate | 25 | 1 atm | 98 | 99.5 |

Application of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is essential for developing a more sustainable and environmentally friendly process.

Catalysis: The use of catalytic amounts of copper in the Ullmann condensation and a recyclable catalyst like palladium on carbon in the reduction step are key green chemistry principles. This minimizes waste compared to stoichiometric reagents.

Atom Economy: The synthetic pathway is designed to maximize the incorporation of atoms from the starting materials into the final product. The Ullmann condensation has a good atom economy, with the main byproduct being a salt. The reduction of the nitro group via catalytic hydrogenation is also highly atom-economical, with water being the primary byproduct.

Use of Safer Solvents: Efforts can be made to replace traditional polar aprotic solvents like DMF, which have associated health and environmental concerns, with greener alternatives. While challenging due to solubility and reactivity requirements, research into more benign solvent systems is an ongoing area of interest in green chemistry.

Energy Efficiency: The optimization of reaction conditions to lower reaction temperatures and reduce reaction times contributes to energy efficiency. The use of highly active catalyst systems, such as those employing specific ligands in the Ullmann condensation, can enable reactions to proceed at milder temperatures.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Methyl-4-nitrophenol |

| Methyl 4-fluorobenzoate |

| Methyl 4-bromobenzoate |

| Methyl 4-(2-methyl-4-nitrophenoxy)benzoate |

| Copper(I) iodide |

| Copper(I) oxide |

| Cesium carbonate |

| Potassium carbonate |

| N,N-Dimethylformamide (DMF) |

| Dimethylacetamide (DMAc) |

| N,N-dimethylglycine |

| 1,10-Phenanthroline |

| Palladium on carbon (Pd/C) |

| Tin(II) chloride |

| Iron |

| Acetic acid |

| Ethanol |

| Methanol |

| Ethyl Acetate |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful non-destructive means to probe the molecular vibrations of a sample. These vibrations are characteristic of the bonds and functional groups present, providing a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum reveals the presence of specific functional groups. For Methyl 4-(4-amino-2-methylphenoxy)benzoate, key vibrational modes are anticipated. The N-H stretching vibrations of the primary amine group are expected in the range of 3300-3500 cm⁻¹. The C=O stretching of the ester functional group would typically appear as a strong absorption band around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹. The C-O-C ether linkage and C-N stretching vibrations would produce bands in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching | Primary Amine | 3450 - 3300 |

| Aromatic C-H Stretching | Aryl | 3100 - 3000 |

| Aliphatic C-H Stretching | Methyl | 2980 - 2850 |

| C=O Stretching | Ester | 1725 - 1705 |

| C=C Stretching | Aromatic Ring | 1620 - 1580 |

| C-O Stretching | Ether, Ester | 1300 - 1000 |

| C-N Stretching | Aryl Amine | 1340 - 1250 |

Note: The data in this table is predictive and based on characteristic infrared absorption frequencies of functional groups. Actual experimental values may vary.

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Vibrations that result in a change in the polarizability of the molecule are Raman active. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong Raman signals. The C=C stretching vibrations of the benzene (B151609) rings, as well as the C-C skeletal vibrations, would be prominent. The N-H and C-H stretching vibrations, while also present, are typically weaker in Raman spectra compared to FT-IR.

Table 2: Predicted FT-Raman Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretching | Aryl | 3100 - 3050 |

| C=C Stretching | Aromatic Ring | 1615 - 1575 |

| C-C Stretching | Aromatic Ring | 1400 - 1300 |

| C-N Stretching | Aryl Amine | 1300 - 1200 |

Note: The data in this table is predictive and based on characteristic Raman shifts. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methyl group on the phenoxy ring, and the amine protons. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm). The methyl ester protons will be a singlet around 3.8-4.0 ppm. The methyl group attached to the aromatic ring will also be a singlet, but further upfield, around 2.2-2.5 ppm. The amine protons will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Benzoate Ring) | 7.0 - 8.0 | Multiplet |

| Aromatic Protons (Phenoxy Ring) | 6.5 - 7.5 | Multiplet |

| Amine Protons (-NH₂) | Variable | Broad Singlet |

| Methyl Ester Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

| Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet |

Note: The data in this table is predictive and based on typical proton chemical shifts. Actual experimental values will depend on the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The methyl ester carbon will be found around 50-55 ppm, and the methyl group carbon on the phenoxy ring will be the most upfield signal, around 15-25 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons (C-O, C-N) | 140 - 160 |

| Aromatic Carbons (C-H, C-C) | 110 - 135 |

| Methyl Ester Carbon (-OCH₃) | 50 - 55 |

| Methyl Carbon (-CH₃) | 15 - 25 |

Note: The data in this table is predictive and based on typical carbon-13 chemical shifts. Actual experimental values will depend on the solvent and spectrometer frequency.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule, such as linking the methyl ester group to the benzoate (B1203000) ring and confirming the ether linkage between the two aromatic rings.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the intrinsic structural features of a molecule through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. For "this compound," with the chemical formula C₁₅H₁₅NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent atoms. This high-precision measurement is critical for distinguishing it from isomers or other compounds with the same nominal mass.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO₃ |

| Theoretical Exact Mass | 257.1052 g/mol |

| Ionization Mode | ESI+ (Predicted) |

| Adduct | [M+H]⁺ |

| Calculated m/z | 258.1125 |

This table presents theoretical data calculated based on the molecular formula.

Electrospray Ionization-Collision Induced Dissociation-Tandem Mass Spectrometry (ESI-CID-MS/MS) is a powerful technique to study the fragmentation pathways of a molecule. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision with an inert gas, characteristic fragment ions are produced. The fragmentation pattern provides a roadmap of the molecule's connectivity. For "this compound," the most probable fragmentation sites would be the ester and ether linkages due to their relative lability.

Predicted key fragmentations would likely involve the cleavage of the ester group, leading to the loss of methanol (B129727) (CH₃OH) or the methoxycarbonyl group (•COOCH₃), and the scission of the ether bond.

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 226.0868 | [M+H - CH₃OH]⁺ Loss of methanol from the ester group. |

| 198.0919 | [M+H - •COOCH₃]⁺ Cleavage of the ester group. |

| 121.0657 | [C₈H₇O₂]⁺ Fragment corresponding to methyl benzoate. |

| 123.0684 | [C₇H₉NO]⁺ Fragment corresponding to 4-amino-2-methylphenol (B1329486). |

This table contains predicted fragmentation data based on the chemical structure.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic behavior of "this compound" can be investigated using UV-Vis and fluorescence spectroscopy, which probe the transitions between electronic energy levels.

| Predicted λmax (nm) | Solvent | Associated Electronic Transition |

| ~290-310 | Ethanol (B145695) | π → π |

| ~240-260 | Ethanol | π → π |

This table presents predicted absorption maxima based on the chromophoric systems in the molecule.

Fluorescence spectroscopy provides insights into a molecule's ability to emit light after being electronically excited. Molecules with extended π-systems and electron-donating groups, such as the amino group in "this compound," often exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (a Stokes shift). The quantum yield and lifetime of the fluorescence would be key parameters to determine its efficiency as a luminophore. Without experimental data, the luminescent properties remain speculative but are anticipated due to the molecule's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" could be grown, this technique would provide definitive information on:

Bond lengths and angles.

The conformation of the molecule, including the dihedral angle between the two aromatic rings.

Intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate the crystal packing.

As of now, a crystal structure for this compound is not available in public databases. The determination of its crystal structure would be a significant step in fully characterizing this molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Detailed crystallographic data for this compound, including its specific crystal packing and intermolecular interactions, is not publicly available in the searched scientific literature and crystallographic databases. The determination of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a definitive analysis of its solid-state packing and the network of intermolecular forces, such as hydrogen bonds, that stabilize the crystal lattice.

Dihedral Angle Analysis and Conformational Preferences in the Crystalline State

A quantitative analysis of the dihedral angles and conformational preferences of this compound in the crystalline state is contingent upon the availability of its solved crystal structure. As this information is not available in the public domain, a detailed and accurate dihedral angle analysis cannot be provided.

The conformation of the molecule in the solid state would be determined by the torsion angles around the ether linkage (C-O-C) and the ester group. The relative orientation of the two aromatic rings is of particular interest, as it would be defined by the C(aryl)-O-C(aryl)-C(aryl) dihedral angles. These angles would reveal the extent of twisting between the aminomethylphenyl and the benzoate moieties. Additionally, the planarity of the methyl ester group relative to the benzene ring to which it is attached would be another key conformational feature. The specific values of these dihedral angles are influenced by a combination of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. Without experimental data, any discussion on the conformational preferences remains theoretical.

Chemical Reactivity and Derivatization of Methyl 4 4 Amino 2 Methylphenoxy Benzoate

Reactions Involving the Amino Group

The primary amino group attached to the phenoxy ring is a key site for derivatization. Its nucleophilicity allows it to participate in a variety of bond-forming reactions, including acylation, sulfonylation, condensation, and modern cross-coupling reactions.

The primary amino group of Methyl 4-(4-amino-2-methylphenoxy)benzoate readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction, typically performed in the presence of a base like sodium bicarbonate or pyridine (B92270) to neutralize the acid byproduct, yields stable N-acyl derivatives (amides). For example, reaction with acetyl chloride would produce Methyl 4-(4-acetamido-2-methylphenoxy)benzoate. chemicalbook.com Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, to form the corresponding sulfonamide. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Base (e.g., NaHCO₃), Ethyl Acetate/Water | Methyl 4-(4-acetamido-2-methylphenoxy)benzoate |

The amino group can condense with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. rjptonline.org This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. semanticscholar.org The formation of Schiff bases from related aromatic amines like ethyl-4-aminobenzoate is a well-established transformation, often achieved by refluxing the amine and the carbonyl compound in a solvent like ethanol (B145695). orientjchem.org These reactions demonstrate the potential of the title compound to act as a precursor for various Schiff base derivatives. researchgate.net

Table 2: General Schiff Base Formation

| Reactant | Reagent (Aldehyde/Ketone) | Conditions | Product (Schiff Base) |

|---|

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for functionalizing aryl amines. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.org This reaction has a broad scope, enabling the coupling of various amines with a wide range of aryl partners under relatively mild conditions. wikipedia.orgnih.gov While often used to form an amine by reacting an aryl halide with an amine, the reaction can also be applied to further functionalize an existing amino group. The amino group of this compound could, in principle, be coupled with a second aryl halide to form a diarylamine, significantly expanding the structural diversity of its derivatives. The reverse reaction, coupling 4-bromo-2-methylbenzoate derivatives with anilines, has been successfully demonstrated, highlighting the utility of this reaction class for synthesizing related structures. nih.govnih.gov

Table 3: Representative Buchwald-Hartwig C-N Coupling

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Reactions at the Ester Moiety

The methyl ester group provides another handle for chemical modification, primarily through nucleophilic acyl substitution reactions like hydrolysis and transesterification.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(4-amino-2-methylphenoxy)benzoic acid. This transformation is typically accomplished under basic conditions, for example, by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) in a co-solvent such as methanol (B129727). chemspider.com The reaction proceeds via saponification to form the carboxylate salt, which upon subsequent acidification with a strong acid like hydrochloric acid (HCl), precipitates the free carboxylic acid. chemspider.com This hydrolysis is a key step in the synthesis of related compounds where the carboxylic acid is the desired functional group. nih.govnih.gov

Table 4: Ester Hydrolysis

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | 1. NaOH, Methanol/Water | 1. Reflux | 4-(4-amino-2-methylphenoxy)benzoic acid |

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, the methyl group can be replaced by another alkyl or aryl group by reacting it with a different alcohol (e.g., ethanol or isopropanol) in the presence of an acid or base catalyst. For instance, reacting the methyl ester with a large excess of ethanol under acidic conditions (e.g., H₂SO₄) would shift the equilibrium towards the formation of Ethyl 4-(4-amino-2-methylphenoxy)benzoate. The potential for this reaction is noted in the literature, where measures are sometimes taken to avoid competitive transesterification during other reactions. nih.gov

Table 5: General Transesterification Reaction

| Reactant | Reagent | Conditions | Product |

|---|

Amidation Reactions with Amines

The primary amino group on the phenoxy ring of this compound is a key site for derivatization through amidation reactions. This transformation involves the reaction of the amine with acylating agents such as acyl chlorides or carboxylic anhydrides to form a stable amide bond. The reactivity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring.

The general reaction of a primary amine with an acyl chloride proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the corresponding N-substituted amide.

Reactions on the Aromatic Rings

The two aromatic rings of this compound present opportunities for further functionalization through electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions. The existing substituents on both rings direct the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution for Further Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a variety of functional groups onto aromatic rings. The rate and regioselectivity of EAS reactions are governed by the nature of the substituents already present on the ring. In this compound, both rings are activated towards electrophilic attack due to the presence of electron-donating groups: the amino and methoxy (B1213986) groups on one ring, and the ether oxygen on the other.

The amino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating, ortho-, para-directing group. The phenoxy group as a whole is also activating and ortho-, para-directing. Therefore, electrophilic substitution is expected to occur preferentially on the more activated aminophenoxy ring. The positions ortho and para to the amino group are the most likely sites of substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. Based on the directing effects of the amino and methyl groups, nitration of the aminophenoxy ring would be expected to yield primarily products where the nitro group is introduced at the position ortho to the amino group and meta to the methyl group, or ortho to both.

Nucleophilic Aromatic Substitution (where applicable based on substituent patterns)

Nucleophilic aromatic substitution (SNA) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. The parent molecule, this compound, is not pre-disposed to nucleophilic aromatic substitution as it lacks strong electron-withdrawing groups and a suitable leaving group.

However, derivatives of this compound, particularly those that have undergone prior electrophilic substitution to introduce electron-withdrawing groups (like a nitro group) and a leaving group (like a halide), could potentially undergo SNA. For instance, if a halogen were introduced onto one of the aromatic rings, subsequent reaction with a nucleophile could lead to substitution of the halide. The feasibility and regioselectivity of such a reaction would depend on the position of the halogen and the nature and position of other substituents on the ring.

Design and Synthesis of Advanced Derivatives

The structural backbone of this compound offers a platform for the rational design and synthesis of advanced derivatives with tailored properties. By strategically modifying the functional groups and extending the molecular framework, new compounds with specific electronic, steric, and functional characteristics can be created.

Structural Modification for Tunable Electronic and Steric Properties

The electronic properties of the molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings through the reactions described in section 5.3. For example, the introduction of nitro groups via electrophilic nitration would significantly alter the electron density distribution and could be a precursor for further transformations.

Steric properties can be modulated by introducing bulky substituents at various positions. This can be achieved through reactions

Applications and Advanced Chemical Roles in Materials Science and Polymer Chemistry

Methyl 4-(4-amino-2-methylphenoxy)benzoate as a Building Block in Polymer Synthesis

The structure of this compound, featuring a reactive primary amine and an ester group, makes it a prime candidate for use as a monomer in various polymerization reactions.

The primary amino group on the phenoxy ring allows this compound to act as a nucleophile. This reactivity is fundamental for its use in polycondensation reactions. For instance, it could react with diacyl chlorides, dicarboxylic acids, or dianhydrides to form polyamides or polyimides. The general scheme for such a polycondensation is shown below:

With Diacyl Chlorides: The amino group can react with the acyl chloride groups of a comonomer to form amide linkages, resulting in a polyamide chain. The ester group on the benzoate (B1203000) ring would likely remain intact under these conditions, providing a site for further modification.

With Dianhydrides: Reaction with dianhydrides would lead to the formation of a poly(amic acid) precursor, which can then be thermally or chemically cyclized to form a polyimide. Polyimides are known for their high thermal stability and mechanical strength.

The presence of the ether linkage within the monomer backbone can impart a degree of flexibility to the resulting polymer chain, potentially improving its processability compared to more rigid aromatic polymers. Furthermore, the methyl group on the phenoxy ring can influence the polymer's solubility and packing.

Amino acid-based monomers are also utilized in melt condensation processes to produce poly(ester-urethane)s, suggesting that with appropriate co-monomers, this compound could be incorporated into such polymer systems. nih.gov

Illustrative Data Table for Potential Polymerization Reactions

| Comonomer Type | Resulting Polymer | Potential Properties |

|---|---|---|

| Diacyl Chloride | Polyamide | High thermal stability, good mechanical properties |

| Dianhydride | Polyimide | Excellent thermal and chemical resistance |

Cross-linking Agent in the Formation of Polymer Networks

While the molecule itself is difunctional with respect to its amine and ester groups, its primary role as a cross-linking agent would likely be realized after incorporation into a polymer chain. wikipedia.org If polymerized through its amino group, the pendant methyl benzoate group could be hydrolyzed to a carboxylic acid. This carboxylic acid could then participate in cross-linking reactions, for instance, through esterification with hydroxyl groups on another polymer chain or by reacting with metal ions to form ionic cross-links.

Alternatively, if the compound is used in a system with multifunctional monomers, it can contribute to the formation of a three-dimensional network. For example, in an epoxy resin system, the primary amine can react with two epoxide rings, thus acting as a curing agent and contributing to the cross-linked network. The rigidity of the aromatic rings would likely enhance the stiffness and thermal stability of the resulting network. The general principle of cross-linking involves the formation of covalent or ionic bonds that connect polymer chains, leading to materials with increased rigidity and stability. wikipedia.org

The amine functionality of this compound makes it a suitable candidate for the functionalization of polymer surfaces and for post-polymerization modification. nih.gov

For surface modification, surfaces containing electrophilic groups (e.g., epoxy, isocyanate, or acyl chloride) could be readily functionalized by reaction with the amine of this compound. This would introduce a benzoate ester-terminated aromatic ether onto the surface, which could alter properties such as hydrophobicity, refractive index, and biocompatibility.

In post-polymerization functionalization, polymers containing reactive groups like vinyl, azlactone, or pentafluorophenyl esters can be modified with this amine-containing molecule. nih.govresearchgate.nettandfonline.com This approach allows for the synthesis of well-defined polymers with tailored functionalities. For instance, a polymer with pendant azlactone rings can be readily reacted with this compound to introduce the aminophenoxy benzoate moiety along the polymer backbone. nih.gov

Illustrative Data Table for Surface Modification Applications

| Substrate with Functional Group | Resulting Surface Functionality | Potential Application |

|---|---|---|

| Epoxy-functionalized surface | Aminophenoxy benzoate coating | Altered surface energy, adhesion promotion |

Role in Advanced Material Design

The combination of aromatic rings, an amine group, and an ester group in this compound suggests its potential utility in the design of advanced materials with specific optical and electronic properties.

The structural characteristics of this compound, particularly the presence of a benzoate group, are found in some calamitic liquid crystals. researchgate.net For instance, methyl 4-(4ʹ-(4ʺ-(decyloxy)benzyloxy) benzylideneamino)benzoate is a known liquid crystalline compound. researchgate.net This highlights the potential of the core structure of this compound in the design of new liquid crystalline materials.

The aromatic nature of this compound, along with its amino group, makes it a potential building block for conjugated polymers. Conjugated polymers have alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons and gives them semiconductor properties. mit.edu

The amino group is an electron-donating group, and its incorporation into a polymer backbone can increase the electron density of the conjugated system. By polymerizing this compound with suitable comonomers (e.g., aromatic dibromides through cross-coupling reactions), it could be possible to create polymers with tailored electronic properties for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). msstate.edu The specific placement of the methyl group and the ether linkage would influence the polymer's conformation and, consequently, its electronic and optical properties. For example, the incorporation of amino groups into a conjugated polymer backbone has been shown to tune the emission color and influence the solid-state photophysical properties. mit.edu

Illustrative Data Table for Potential Electronic Properties

| Polymer Type | Potential Role of Monomer | Target Application |

|---|---|---|

| Conjugated Polyamide | Electron-donating component | Organic Field-Effect Transistors (OFETs) |

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of a MOF, including its pore size, stability, and functionality, are largely determined by the structure of the organic ligand. This compound possesses key features that make it an attractive candidate for ligand design in MOF synthesis.

The design of this molecule, with potential coordination sites at both the amino group and the carboxylate group (after hydrolysis of the methyl ester), allows it to act as a bridging ligand. ossila.com The rigid diaryl ether backbone provides a well-defined length and geometry, which is crucial for controlling the topology of the resulting framework. The presence of both nitrogen and oxygen donor atoms offers multiple coordination modes, potentially leading to the formation of novel MOF structures with unique properties. tum.de

The table below outlines the potential coordination sites and their roles in MOF formation:

| Functional Group | Potential Role in MOF Structure |

| Amino Group (-NH2) | Coordination to metal centers, post-synthetic modification site |

| Carboxylate Group (-COOH) | Strong coordination to metal centers to form the primary framework |

| Ether Linkage (-O-) | Can participate in weaker interactions, influences ligand rigidity |

| Aromatic Rings | Form the rigid backbone of the ligand, π-π stacking interactions |

Development of Chemical Probes and Tools in Fundamental Chemical Research

The development of molecular probes is essential for visualizing and understanding complex biological and chemical processes. mdpi.com These tools are typically designed with a recognition element that interacts with a specific target and a signaling unit, often a fluorophore, that reports on this interaction. mdpi.com

Molecular Probes for Investigating Reaction Mechanisms

This compound can serve as a core structure for the development of molecular probes. Its diaryl ether framework provides a semi-rigid backbone that can be functionalized to create probes for investigating reaction mechanisms. The primary amino group is a key handle for chemical modification, allowing for the attachment of fluorophores or other reporter groups. thermofisher.com

For instance, the amine could be diazotized and coupled with a fluorescent moiety to create a probe that changes its fluorescence properties upon reacting with a specific analyte or participating in a particular reaction. The electronic properties of the diaryl ether system can be tuned by modifying the substituents on the aromatic rings, which in turn can influence the photophysical properties of the attached fluorophore. This allows for the rational design of probes with specific absorption and emission characteristics suitable for various detection methods. thermofisher.com

Scaffolds for Exploring Chemical Space in Diverse Chemical Libraries

In drug discovery and materials science, the exploration of chemical space through the creation of diverse chemical libraries is a critical endeavor. researchgate.net A scaffold is a core molecular structure upon which a variety of substituents can be placed to generate a library of related compounds. The diaryl ether motif is considered a "privileged scaffold" due to its prevalence in biologically active compounds and its synthetic tractability. nih.govresearchgate.net

This compound is an excellent candidate for a scaffold in chemical library synthesis. Its structure contains multiple points for diversification. The primary amine can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of chemical functionalities. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other derivatives. ums.edu.my Furthermore, electrophilic aromatic substitution reactions could potentially be used to add substituents to the aromatic rings, further expanding the chemical diversity of the library.

The table below summarizes the potential diversification points of the scaffold:

| Diversification Point | Potential Reactions | Resulting Functionalities |

| Amino Group | Acylation, Alkylation, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |

| Methyl Ester | Hydrolysis followed by Amidation/Esterification | Carboxylic Acids, Amides, Esters |

| Aromatic Rings | Electrophilic Aromatic Substitution | Halogenation, Nitration, Friedel-Crafts |

The systematic modification of these positions can lead to the generation of a large and diverse library of compounds based on the this compound scaffold. These libraries can then be screened for a wide range of applications, from identifying new drug candidates to discovering novel materials with unique properties.

Conclusion and Future Research Perspectives

Summary of Current Research Status and Key Findings

A thorough search of scholarly articles, patent literature, and chemical repositories has yielded no results for "Methyl 4-(4-amino-2-methylphenoxy)benzoate." Consequently, the current research status is one of non-existence. There are no key findings to report as no studies have been conducted.

Identification of Knowledge Gaps and Remaining Challenges in the Field

The primary and all-encompassing knowledge gap is the complete lack of any information regarding this compound. The challenges in this "field" are therefore fundamental, beginning with the need for its initial synthesis and characterization.

Key Knowledge Gaps:

| Area of Inquiry | Specific Unknowns |

| Synthesis | No reported synthetic routes or potential precursors. |

| Physicochemical Properties | Melting point, boiling point, solubility, and spectral data (NMR, IR, MS) are all undetermined. |

| Biological Activity | No studies on its potential pharmacological or toxicological effects. |

| Potential Applications | No explored uses in materials science, pharmaceuticals, or other industries. |

Promising Avenues for Future Investigations and Interdisciplinary Research

Given the complete lack of data, any research into this compound would be breaking new ground. The most promising and logical first step would be its chemical synthesis.

Future Research Directions:

Chemical Synthesis and Characterization: The initial and most critical avenue for future investigation is the development of a viable synthetic pathway to produce this compound. This would likely involve multi-step organic synthesis, potentially starting from commercially available precursors. Following a successful synthesis, comprehensive characterization using modern analytical techniques would be essential to confirm its structure and determine its basic physicochemical properties.

Computational Modeling: In the absence of experimental data, computational chemistry could offer initial predictions of the molecule's structure, stability, and potential electronic properties. This could provide theoretical insights that might guide future experimental work.

Screening for Biological Activity: Once synthesized, the compound could be subjected to a broad range of biological screens to explore any potential therapeutic or toxic effects. This would be an entirely exploratory endeavor with unpredictable outcomes.

Materials Science Exploration: Depending on its determined properties, the molecule could be investigated for potential applications in areas such as polymer science or as an organic electronic material.

Q & A

Q. What are the standard synthesis protocols for Methyl 4-(4-amino-2-methylphenoxy)benzoate?

Methodological Answer: The synthesis typically involves a multi-step approach:

Esterification : React 4-hydroxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 4-hydroxybenzoate.

Nucleophilic Aromatic Substitution : Treat methyl 4-hydroxybenzoate with 4-amino-2-methylphenol in the presence of a coupling agent (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.

Key Considerations :

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 286.1312 for C₁₅H₁₅NO₃).

- X-ray Crystallography : Resolve crystal structure using SHELXL (for refinement) and ORTEP-3 (for visualization) to confirm spatial arrangement .

- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to determine decomposition temperature.

- Hydrolytic Stability :

- Acidic Conditions : Reflux in 6M HCl and monitor via HPLC for cleavage to 4-amino-2-methylphenol and methyl benzoate derivatives.

- Basic Conditions : Stir in NaOH/EtOH and track ester saponification by TLC .

- Photostability : Expose to UV light (254 nm) and analyze degradation products using LC-MS .

Advanced Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

- Data Collection : Ensure high-resolution datasets (e.g., synchrotron radiation for <0.8 Å resolution) to minimize errors.

- Refinement : Use SHELXL with restraints for disordered groups (e.g., methyl or amino rotamers). Cross-validate with Hirshfeld surface analysis to detect weak interactions .

- Validation Tools : Employ PLATON/CHECKCIF to flag outliers in bond lengths/angles. Compare with similar structures in the Cambridge Structural Database (CSD) .

Q. What methodologies are used to analyze hydrogen-bonding patterns in the crystal structure of this compound?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(donor)-A(acceptor) patterns like ) using Mercury or CrystalExplorer .

- Energy Frameworks : Compute interaction energies (CE-B3LYP) to rank hydrogen bonds by strength.

- Multivariate Analysis : Use CrystalCMP to compare packing motifs with related benzoate derivatives .

Q. How can researchers design experiments to study biological interactions of this compound?

Methodological Answer:

- Target Identification : Perform molecular docking (AutoDock Vina) against enzymes (e.g., cyclooxygenase-2) using the compound’s X-ray structure .

- In Vitro Assays :

- ADME Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.